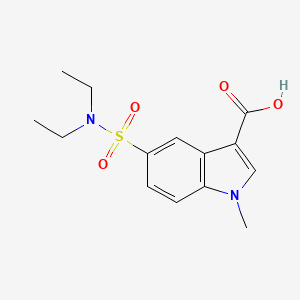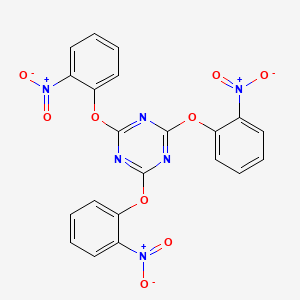
1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds with a six-membered ring containing three nitrogen atoms This specific compound is characterized by the presence of three 2-nitrophenoxy groups attached to the triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- can be synthesized through a multi-step process involving the nucleophilic substitution of cyanuric chloride with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with 2-nitrophenoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. The final product is purified through crystallization or distillation techniques to achieve the desired quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenoxy groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can also undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, hydrazine, and other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed:
Nucleophilic Substitution: Azido, hydrazino, or other substituted derivatives.
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound’s nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants, herbicides, and as a stabilizer for chlorine in swimming pools.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Noteworthy for its potential use as an oxygen source in explosives due to its high nitro content.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- is unique due to its specific substitution pattern and the presence of nitrophenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including materials science, medicinal chemistry, and industrial processes.
Propriétés
Numéro CAS |
114567-96-3 |
|---|---|
Formule moléculaire |
C21H12N6O9 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
2,4,6-tris(2-nitrophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12N6O9/c28-25(29)13-7-1-4-10-16(13)34-19-22-20(35-17-11-5-2-8-14(17)26(30)31)24-21(23-19)36-18-12-6-3-9-15(18)27(32)33/h1-12H |
Clé InChI |
RDUMLIRCRULGLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


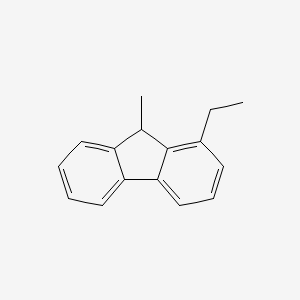
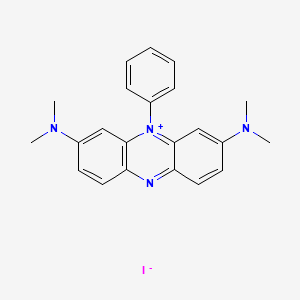
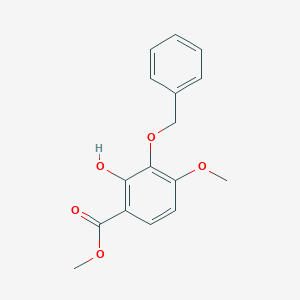

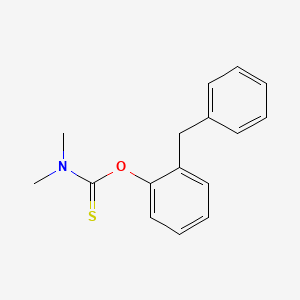
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
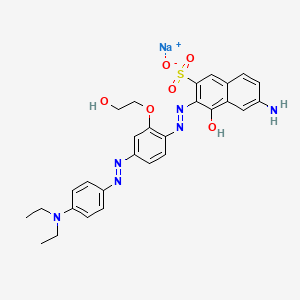
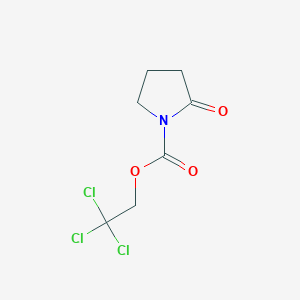
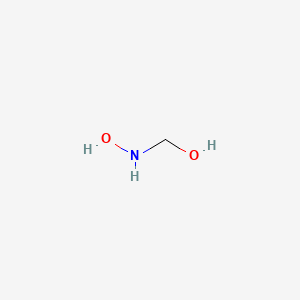

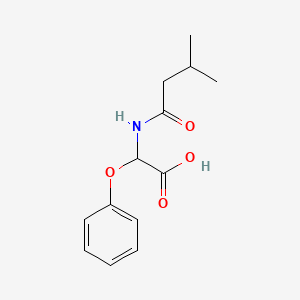
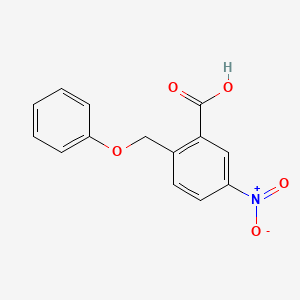
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
